molecular formula C14H10ClN7O B2491738 3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1803586-61-9

3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2491738
CAS No.: 1803586-61-9
M. Wt: 327.73
InChI Key: VPQKOTCTINKVQU-UHFFFAOYSA-N
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Description

3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C14H10ClN7O and its molecular weight is 327.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

  • The synthesis of analogs bearing a 1,2,4-oxadiazole cycle, including compounds similar to the specified chemical, shows a variety of interesting biological properties. These compounds have been synthesized and their pharmacological activity predicted and studied (Karpina et al., 2019).

Characterization of Heterocyclic Derivatives

  • Research on the synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives, related to the specified compound, involved characterizing new bicyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives. This work contributed to the understanding of the properties and potential applications of such compounds (El‐Sayed et al., 2008).

Anti-Diabetic Drug Development

  • A family of triazolo-pyridazine-6-yl-substituted piperazines, similar in structure to the specified compound, was synthesized and evaluated as potential anti-diabetic medications. These compounds were assessed for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showcasing the potential therapeutic applications of such chemical structures (Bindu et al., 2019).

Structure Analysis and Theoretical Studies

  • Detailed structure analysis and Density Functional Theory (DFT) calculations were performed on compounds like the specified chemical, highlighting their significance in medicinal chemistry. This research provides insights into the electronic properties and interaction energies of such compounds (Sallam et al., 2021).

Properties

IUPAC Name

5-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN7O/c15-10-3-4-11-18-19-12(22(11)20-10)5-6-13-17-14(21-23-13)9-2-1-7-16-8-9/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQKOTCTINKVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCC3=NN=C4N3N=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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